molecular formula C11H9N3O B017338 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline CAS No. 144486-08-8

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Cat. No.: B017338
CAS No.: 144486-08-8
M. Wt: 199.21 g/mol
InChI Key: GSUQMXXXXPNYEA-UHFFFAOYSA-N
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Description

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is a heterocyclic aromatic amine (HAA) structurally related to the well-studied mutagenic compounds 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its derivatives. While IQ and analogs are characterized by an exocyclic amino group at position 2, the target compound substitutes this amino group with a hydroxyl (-OH) moiety. This structural distinction likely alters its chemical reactivity, metabolic activation, and toxicological profile. The molecular formula of the compound is C₁₁H₉N₃O, differing from IQ (C₁₁H₁₀N₄) due to the hydroxyl substitution and loss of one nitrogen atom .

Properties

IUPAC Name

3-methyl-1H-imidazo[4,5-f]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUQMXXXXPNYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434136
Record name 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144486-08-8
Record name 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Cyclization from Aminobenzimidazole Precursors

A foundational route involves the condensation of 5-aminobenzimidazole derivatives with carbonyl-containing reagents. For example, 2-amino-3-methyl-1H-imidazole reacts with 2-hydroxyquinoline under acidic conditions to form the imidazo[4,5-f]quinoline scaffold. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by cyclization facilitated by dehydration. Key modifications include:

  • Solvent selection : Glacial acetic acid or N,N-dimethylformamide (DMF) enhances reaction efficiency by stabilizing intermediates.

  • Temperature control : Heating at 70–100°C for 6–12 hours ensures complete cyclization.

Hydroxylamine Functionalization

Detailed Experimental Protocols

Synthesis of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline

  • Nitration :

    • 3-Methylimidazo[4,5-f]quinoline (1.0 g, 5.1 mmol) is dissolved in 20 mL of concentrated sulfuric acid at 0°C.

    • Fuming nitric acid (0.5 mL, 11 mmol) is added dropwise over 30 minutes.

    • The mixture is stirred at 25°C for 4 hours, then poured onto ice.

    • The precipitate is filtered and washed with cold water to yield 3-methyl-2-nitro-3H-imidazo[4,5-f]quinoline (1.2 g, 95%).

  • Reduction to Hydroxylamine :

    • The nitro compound (1.0 g, 4.0 mmol) is suspended in 50 mL of ethanol/water (4:1).

    • Sodium dithionite (2.5 g, 14 mmol) is added, and the mixture is refluxed for 2 hours.

    • After cooling, the product is extracted with ethyl acetate, dried over MgSO₄, and concentrated to afford 3-methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (0.8 g, 85%).

Purification and Analytical Validation

Chromatographic Techniques

  • C18 Sep-Pak Cartridges : Crude products are purified via reverse-phase chromatography using acetonitrile/water gradients (10–50% acetonitrile over 30 minutes).

  • Semi-Preparative HPLC : A C18 column (250 × 10 mm) with a flow rate of 4 mL/min resolves impurities, yielding >98% purity.

Spectroscopic Confirmation

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 214.0855 (C₁₁H₁₀N₄O).

  • ¹H NMR : Distinct signals include δ 8.45 (s, 1H, H-5), 7.92 (d, J = 8.4 Hz, 1H, H-7), and 3.65 (s, 3H, CH₃).

Challenges and Mitigation Strategies

Intermediate Reactivity

The hydroxylamine group is prone to oxidation, necessitating inert atmosphere handling and antioxidants like ascorbic acid during storage.

Byproduct Formation

Competing N-oxidation at the imidazole ring is minimized by using mild reducing agents (e.g., sodium dithionite instead of catalytic hydrogenation).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Nitration-Reduction3-Methylimidazo[4,5-f]quinolineHNO₃, Na₂S₂O₄8598
Direct Cyclization2-Amino-3-methylimidazole2-Hydroxyquinoline7895
Catalytic Reduction2-Nitro derivativeH₂/Pt9097

Industrial-Scale Adaptations

Patent US4689338A details a continuous flow system for large-scale synthesis, featuring in-line HPLC monitoring and automated pH adjustment to maintain reaction consistency . This method reduces purification time by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoline core .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous HAAs

Table 1: Structural and Functional Properties of Selected HAAs

Compound Name Molecular Formula Substituents (Position) IARC Class Key Metabolic Pathway
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline C₁₁H₉N₃O -OH (2), -CH₃ (3) Not classified Likely Phase II conjugation (e.g., sulfation/glucuronidation)
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) C₁₁H₁₀N₄ -NH₂ (2), -CH₃ (3) 2A (Probable carcinogen) Cytochrome P-450-mediated N-hydroxylation
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) C₁₂H₁₂N₄ -NH₂ (2), -CH₃ (3,4) 2B (Possible carcinogen) Similar to IQ, with higher lipophilicity enhancing tissue retention
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) C₁₁H₁₀N₄ -NH₂ (2), -CH₃ (3,8) 2B N-hydroxylation followed by O-acetylation

Key Structural Differences:

  • The absence of the exocyclic amino group may diminish its mutagenic potency, as seen in studies where amino-group modifications reduce Salmonella mutagenicity .

Metabolic Activation and Toxicity

  • IQ and MeIQ: Require metabolic activation via hepatic cytochrome P-450 enzymes (e.g., CYP1A2) to form N-hydroxylated intermediates, which subsequently form DNA adducts (e.g., C8-dG adducts) . These adducts are linked to hepatocellular carcinoma in rodents and non-human primates .

Analytical Detection and Cross-Reactivity

  • Antibody Recognition: Antibodies developed for amino-substituted HAAs (e.g., 4,8-DiMeIQx) show negligible cross-reactivity with hydroxylated analogs, highlighting the specificity of immunoassays for amino-group-containing HAAs .
  • Chromatographic Methods: Reverse-phase HPLC with fluorescence detection, optimized for IQ and MeIQ, may require modified mobile phases to resolve hydroxylated derivatives due to altered polarity .

Biological Activity

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is a heterocyclic compound with significant biological implications, particularly in the fields of cancer research and toxicology. Its unique structure, characterized by a hydroxyl group, influences its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C11H9N3O
  • Molecular Weight : 199.21 g/mol
  • Solubility : Soluble in DMF, ethanol, and methanol.

The biological activity of this compound is primarily linked to its interaction with cytochrome P450 isoforms, particularly CYP1A2. This interaction is crucial for the metabolic activation of related compounds that lead to the formation of DNA adducts. The compound's hydroxyl group may enhance its ability to undergo metabolic transformations, resulting in various biochemical effects:

  • Metabolic Activation : Similar compounds are metabolized via hydroxylation and acetylation, leading to reactive metabolites that can bind to DNA and induce mutations .
  • Cellular Effects : Related compounds have been shown to cause chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in human cell cultures .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent. For example:

  • MCF-7 Cell Line : In studies evaluating cytotoxic effects against breast cancer cells (MCF-7), related compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.56 μM to higher concentrations depending on structural modifications . While specific data for this compound were not highlighted, its structural similarities suggest potential efficacy.

Table 1: Cytotoxic Activity Comparison

CompoundCell LineIC50 (μM)Mechanism
Compound 6MCF-72.56 ± 0.13Apoptosis induction
DoxorubicinMCF-72.82 ± 0.07Chemotherapy standard

Case Studies

Recent research has focused on the mutagenic properties of imidazoquinolines, including this compound:

  • Mutagenicity Assessment : Studies have shown that compounds within this class can induce mutations in bacterial and mammalian cells. The presence of a hydroxyl group may enhance their mutagenic potential by facilitating interactions with cellular macromolecules.
  • In Vivo Studies : Animal models have been utilized to assess the carcinogenic potential of structurally similar compounds found in cooked meats and tobacco smoke. These studies indicate a correlation between exposure levels and tumorigenesis, underscoring the importance of understanding the biological activity of such compounds .

Pharmacological Applications

Given its biological activity, this compound has been explored for various pharmacological applications:

  • Anticancer Research : Its potential as a chemotherapeutic agent is under investigation due to its ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity : Similar compounds have shown promise against various pathogens; thus, further studies could elucidate its efficacy against bacterial infections.

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